1H-Pyrazole-4-carbonitrile
Overview
Description
1H-Pyrazole-4-carbonitrile is a chemical compound with the molecular formula C4H3N3 . It is a solid substance at room temperature .
Synthesis Analysis
A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C4H3N3 .
Chemical Reactions Analysis
The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile . A variety of catalysts and reagents like sodium ascorbate, molecular iodine, ionic liquids, nanoparticles, rhodium catalyst with sodium acetate (NaOAc), piperidine, piperidinium acetate, Cu (OAc) 2, CuO/ZrO 2, cerium (IV) ammonium nitrate, graphene oxide–TiO 2, oxone, palladium and copper, and alum have been studied for this reaction .
Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 93.09 . The boiling point is 317.4°C at 760 mmHg, and the melting point ranges from 53-57°C .
Scientific Research Applications
1. Synthesis of Functionalized Quinolines
1H-Pyrazole-4-carbonitrile is utilized in the synthesis of novel 1H-pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles. These compounds, derived from 4-chloroquinoline-3-carbaldehyde hydrazones, are of biological interest and can be obtained through palladium-catalyzed intramolecular C–N bond formation (Wang et al., 2015).
2. Facile One-Pot Synthesis
The compound is involved in a facile, one-pot, multicomponent protocol for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives. This process uses alumina–silica-supported MnO2 as a recyclable catalyst in water (Poonam & Singh, 2019).
3. Structural Analysis
This compound derivatives like 3-acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile are studied for their molecular structure, including dihedral angles and planarity, contributing to the understanding of their chemical properties (Abdel‐Aziz et al., 2012).
4. Synthesis for Crop Protection
This compound derivatives are synthesized for potential applications in crop protection. These compounds are obtained via Michael-type addition reaction and are of interest due to their regio-selectivity and potential in agriculture (Plem et al., 2015).
5. Antimicrobial Activities
Derivatives of this compound, such as novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, are synthesized and evaluated for their antimicrobial activities (Al‐Azmi & Mahmoud, 2020).
6. Electrochemically Induced Synthesis
This compound is used in electrochemically induced synthesis of 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives, demonstrating a novel approach in chemical synthesis (Upadhyay et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
1H-Pyrazole-4-carbonitrile, also known as 4-Cyanopyrazole, is a compound that has been studied for its diverse biological applications It’s worth noting that some pyrazole derivatives show potential anticancer and antibacterial activities .
Mode of Action
It’s known that the compound can react with a series of 1,2- and 1,3-binucleophiles to afford new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives . This suggests that 4-Cyanopyrazole may interact with its targets through these reactions, leading to changes in the targets’ function.
Biochemical Pathways
The compound’s ability to form new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives suggests that it may affect various biochemical pathways
Result of Action
Some pyrazole derivatives are known to exhibit antioxidant, antiandrogen, anesthetic, antidiabetic, antifungal, and antiinflammatory activities . They also show potential anticancer and antibacterial activities . These effects suggest that 4-Cyanopyrazole may have similar molecular and cellular effects.
Action Environment
It’s worth noting that the compound’s synthesis can be achieved under ambient reaction conditions , suggesting that it may be stable under a range of environmental conditions.
Properties
IUPAC Name |
1H-pyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3/c5-1-4-2-6-7-3-4/h2-3H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGZBVBZIDWZAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340402 | |
Record name | 4-Cyanopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31108-57-3 | |
Record name | 4-Cyanopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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